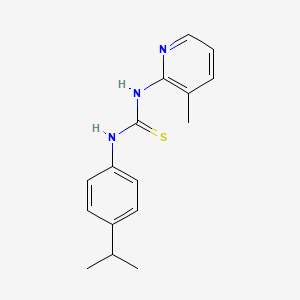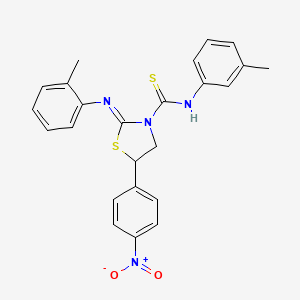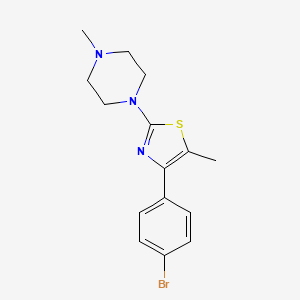
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU belongs to the class of thioureas, which are compounds that contain a sulfur atom bonded to a carbon atom and a nitrogen atom.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can reduce hypertension, improve endothelial function, and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea in lab experiments is its potential to inhibit the growth of cancer cells and reduce oxidative stress. This makes it a potentially useful compound for studying cancer and neurodegenerative diseases. However, one limitation of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential role in reducing inflammation and oxidative stress in various tissues and organs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea and its potential interactions with other compounds and signaling pathways.
Métodos De Síntesis
The synthesis of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea involves the reaction of 3-methyl-2-pyridinamine and 4-isopropylbenzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea by the addition of hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In cardiovascular research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential role in reducing hypertension and improving endothelial function.
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBNUQGSZWAXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)